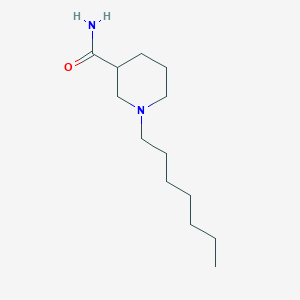
2-Chloro-n-octylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-n-octylacetamide is an organic compound with the molecular formula C10H20ClNO It is a chlorinated acetamide derivative, characterized by the presence of a chlorine atom attached to the acetamide group and an octyl chain
準備方法
Synthetic Routes and Reaction Conditions
2-Chloro-n-octylacetamide can be synthesized through the reaction of octylamine with chloroacetyl chloride. The reaction typically involves the following steps:
Reaction Setup: Octylamine is dissolved in an appropriate solvent, such as dichloromethane.
Addition of Chloroacetyl Chloride: Chloroacetyl chloride is added dropwise to the solution while maintaining a low temperature to control the exothermic reaction.
Stirring and Reaction Completion: The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.
Workup: The reaction mixture is washed with water and dried over anhydrous sodium sulfate. The solvent is then evaporated to obtain the crude product, which can be purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates, ensuring consistent product quality.
化学反応の分析
Types of Reactions
2-Chloro-n-octylacetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield octylamine and chloroacetic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted acetamides.
Hydrolysis: Formation of octylamine and chloroacetic acid.
Reduction: Formation of the corresponding amine.
科学的研究の応用
2-Chloro-n-octylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 2-Chloro-n-octylacetamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may disrupt the cell membrane integrity of microorganisms, leading to cell lysis and death. The compound’s ability to form covalent bonds with nucleophilic sites in biological molecules is a key aspect of its activity.
類似化合物との比較
Similar Compounds
2-Chloro-N-methylacetamide: Similar structure but with a methyl group instead of an octyl chain.
2-Chloro-N,N-dimethylacetamide: Contains two methyl groups attached to the nitrogen atom.
2-Chloro-N-phenylacetamide: Features a phenyl group instead of an octyl chain.
Uniqueness
2-Chloro-n-octylacetamide is unique due to its long octyl chain, which imparts distinct physicochemical properties compared to its shorter-chain analogs. This structural feature can influence its solubility, reactivity, and biological activity, making it a valuable compound for specific applications.
特性
CAS番号 |
20368-12-1 |
|---|---|
分子式 |
C10H20ClNO |
分子量 |
205.72 g/mol |
IUPAC名 |
2-chloro-N-octylacetamide |
InChI |
InChI=1S/C10H20ClNO/c1-2-3-4-5-6-7-8-12-10(13)9-11/h2-9H2,1H3,(H,12,13) |
InChIキー |
RJTYTPKXNAFDHK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCNC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11967169.png)
![1-[1-(2-Furylmethyl)-2,5-dimethyl-1H-pyrrol-3-YL]-2-[(5-methyl[1,2,4]triazolo[4,3-A]quinolin-1-YL)sulfanyl]ethanone](/img/structure/B11967174.png)

![4-((E)-{[({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-YL}sulfanyl)acetyl]hydrazono}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B11967186.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-[4-(propan-2-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11967193.png)
![1-[(2-Hydroxy-3-methoxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B11967200.png)

![4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11967205.png)

![methyl (2Z)-2-[1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11967221.png)
![2-methylpropyl (2E)-2-(2-ethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11967222.png)
